2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 7390-67-2
VCID: VC7997733
InChI: InChI=1S/C18H20N2O/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3
SMILES: COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32
Molecular Formula: C18H20N2O
Molecular Weight: 280.4 g/mol

2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine

CAS No.: 7390-67-2

Cat. No.: VC7997733

Molecular Formula: C18H20N2O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-yl)-N-(4-methoxybenzyl)ethanamine - 7390-67-2

Specification

CAS No. 7390-67-2
Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine
Standard InChI InChI=1S/C18H20N2O/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18/h2-9,13,19-20H,10-12H2,1H3
Standard InChI Key MBINHSDRJFYMHA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32
Canonical SMILES COC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)ethanamine consists of a tryptamine backbone (2-(1H-indol-3-yl)ethylamine) substituted with a 4-methoxybenzyl group at the terminal amine. The indole moiety provides aromaticity and hydrogen-bonding capacity, while the methoxybenzyl group introduces steric bulk and electron-donating effects.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name2-(1H-Indol-3-yl)-N-[(4-methoxyphenyl)methyl]ethanamine
Molecular FormulaC₁₈H₂₀N₂O
Molecular Weight280.36 g/mol
Theoretical Solubility (pH 7)>50 μg/mL (estimated)
Aromatic SystemsIndole, methoxybenzyl

The molecular structure enables dual interactions with hydrophobic and polar regions of biological targets, a feature shared with neuroactive compounds like serotonin .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a Schiff base formation reaction between tryptamine and 4-methoxybenzaldehyde, followed by reduction. Source details a analogous protocol for a dichlorobenzylidene derivative:

  • Condensation: Tryptamine reacts with 4-methoxybenzaldehyde in ethanol under reflux (1–2 hours).

  • Reduction: Sodium borohydride (NaBH₄) reduces the intermediate imine to the secondary amine.

  • Purification: Recrystallization from ethanol yields pure product (typical yield: 60–75%) .

Industrial Considerations

Scale-up challenges include optimizing solvent recovery and minimizing byproducts. Continuous flow systems may enhance efficiency, as demonstrated in related benzylamine syntheses .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C (DSC data inferred from analogs).

  • Photoreactivity: The indole moiety undergoes UV-induced dimerization, necessitating light-protected storage .

  • Acid-Base Behavior: The amine group (pKa ≈ 9.5) protonates under physiological conditions, influencing membrane permeability .

Biological Activity and Applications

TRP Channel Modulation

Source identifies structurally related N-substituted tryptamines as modulators of transient receptor potential melastatin 8 (TRPM8) channels:

  • Activation Mechanism: Analogous compounds (e.g., 4-phenoxybenzyl derivatives) bind TRPM8’s menthol-binding pocket via hydrogen bonding to Tyr754 and Arg1008 .

  • Functional Impact: At 10–100 μM concentrations, these derivatives elicit calcium influx in HEK293 cells, suggesting potential analgesic applications .

Comparative Analysis With Analogues

Table 2: Structural and Functional Comparisons

CompoundSubstituentMolecular WeightKey Activity
Target Compound4-Methoxybenzyl280.36Putative TRPM8 modulation
N-(4-Phenoxybenzyl) derivative 4-Phenoxybenzyl342.43TRPM8 activation (EC₅₀ = 40 μM)
5-Methoxyindole variant5-Methoxyindole310.40Proteomics research

The 4-methoxy group enhances lipid solubility compared to unsubstituted benzyl analogs, potentially improving blood-brain barrier penetration .

Future Research Directions

  • Target Deconvolution: High-throughput screening against neurotransmitter receptors.

  • Structure-Activity Relationships: Systematic variation of methoxy positioning (3' vs. 4' benzyl).

  • In Vivo Pharmacokinetics: Radiolabeling studies to assess bioavailability and metabolism.

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